molecular formula C7H9F2KO3 B2843976 Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate CAS No. 2260937-80-0

Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate

Cat. No. B2843976
M. Wt: 218.241
InChI Key: HATBJOKCWLHHHJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate is a chemical compound with the CAS Number: 2260937-80-0 . It has a molecular weight of 218.24 . It is stored at a temperature of -10 degrees and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H10F2O3.K/c8-7(9)12-5-2-1-4(3-5)6(10)11;/h4-5,7H,1-3H2,(H,10,11);/q;+1/p-1 . This indicates that the compound contains a cyclopentane ring with a difluoromethoxy group and a carboxylate group. The potassium ion is also part of the compound .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of -10 degrees . It has a molecular weight of 218.24 .

Scientific Research Applications

Deoxyfluorination of Carboxylic Acids

A study by Mao, Kramer, and Sun (2021) explores the deoxyfluorination reaction of carboxylic acids using potassium fluoride (KF) and highly electron-deficient fluoroarenes, producing acyl fluorides with moderate to excellent yield. This method represents a significant advancement in the synthesis of fluorinated compounds, essential for pharmaceuticals and agrochemicals (Siyu Mao, J. Kramer, Haoran Sun, 2021).

Stability and Degradation of Fluorotelomer Sulfonate

Yang et al. (2014) evaluated the degradability of 6:2 fluorotelomer sulfonate potassium salt under various advanced oxidation processes. This research is crucial for understanding the environmental impact and degradation pathways of fluorinated compounds, often used as mist suppressants in industrial applications (Xiaoli Yang, Jun Huang, Kunlun Zhang, Gang Yu, S. Deng, Bin Wang, 2014).

Trifluoromethyl-Substituted Cyclopropanes Synthesis

Ahunovych et al. (2023) developed a method for preparing CF3-cyclopropanes using deoxyfluorination of cyclopropane carboxylic acids or their salts with sulfur tetrafluoride, highlighting the utility of potassium salts in organic synthesis for creating valuable building blocks for medicinal chemistry (Volodymyr Ahunovych, Anton A. Klipkov, M. Bugera, Karen V. Tarasenko, Serhii A. Trofymchuk, Oleh Stanko, Andrii Boretskyi, Mykola Zheludenko, I. V. Sadkova, Pavel K. Mykhailiuk, 2023).

Copper-Catalyzed Trifluoromethylation

Knauber et al. (2011) introduced potassium (trifluoromethyl)trimethoxyborate as a new source for CF(3) nucleophiles in copper-catalyzed trifluoromethylation reactions. This crystalline salt enables the conversion of various aryl iodides into benzotrifluorides, showcasing the versatility of potassium salts in facilitating trifluoromethylation (Thomas Knauber, F. Arikan, G. Röschenthaler, L. Goossen, 2011).

Potassium Perylene-Tetracarboxylate for K-Ion Batteries

Wang et al. (2019) utilized potassium perylene-3,4,9,10-tetracarboxylate as an organic anode for potassium-ion batteries, demonstrating its two-electron redox behavior and high stability over extensive cycling. This research highlights the potential of potassium salts in energy storage applications (Chuan Wang, Wu Tang, Zeyi Yao, Bei Cao, Cong Fan, 2019).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3.K/c8-7(9)12-5-2-1-4(3-5)6(10)11;/h4-5,7H,1-3H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATBJOKCWLHHHJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)[O-])OC(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.